molecular formula C24H24N2O3S B2733451 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946372-56-1

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2733451
CAS No.: 946372-56-1
M. Wt: 420.53
InChI Key: SGCDUIQKMCRARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Aromatic sulfonamides with a piperidine moiety, including N-arylsulfonyl tetrahydroquinolines, have been studied for their potential as anticancer agents. These compounds have demonstrated the ability to induce oxidative stress, glutathione depletion, and cytotoxic effects in various cancer cell lines, including leukemia, melanoma, glioblastoma, and liver, breast, and lung cancer cells. Their effectiveness is attributed to inducing oxidative stress and depleting glutathione levels in cancer cells, highlighting their potential in anticancer therapy (Madácsi et al., 2013).

Antimicrobial and Antifungal Activities

New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as tested fungi, indicating their potential use in treating microbial infections (Fadda et al., 2016).

Novel Synthetic Methods

The development of metal-free C−C bond cleavage protocols has enabled the synthesis of 1,4-benzoquinone linked N-formyl amides/sulfonamides/carbamates. This innovative one-pot cascade method demonstrates the versatility of N-arylsulfonyl tetrahydroquinolines in synthesizing various N-formyl derivatives, which have potential applications in antioxidant activity and fluorescent property studies (Ramya et al., 2017).

Antiviral Activity

Sulfonamide and urea derivatives of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine have been synthesized and shown to possess antiviral activity against avian paramyxovirus (AMPV-1). This suggests their potential as a new class of antiviral agents, with one of the sulfonamide derivatives demonstrating higher antiviral activity than the commercial drug Ribavirin (Selvakumar et al., 2018).

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-2-16-26-23-14-11-21(17-20(23)10-15-24(26)27)25-30(28,29)22-12-8-19(9-13-22)18-6-4-3-5-7-18/h3-9,11-14,17,25H,2,10,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCDUIQKMCRARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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